
3,4-Dibenzyl-2,5-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibenzyl-2,5-dimethylthiophene is an organic compound with the molecular formula C20H20S. It belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 3,4-dibenzyl-2,5-dimethylthiophene typically involves the reaction of 2,5-dimethylthiophene with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Analyse Chemischer Reaktionen
3,4-Dibenzyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo electrophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3,4-Dibenzyl-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: It is used in the production of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,4-dibenzyl-2,5-dimethylthiophene involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA structure, causing damage and potentially leading to mutations. This property is being explored for its potential use in cancer research and treatment .
Vergleich Mit ähnlichen Verbindungen
3,4-Dibenzyl-2,5-dimethylthiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the benzyl groups and has different reactivity and applications.
3,4-Dibromo-2,5-dimethylthiophene: Contains bromine atoms instead of benzyl groups, leading to different chemical properties and uses.
3,4-Di-tert-butyl-2,5-dimethylthiophene: Substituted with tert-butyl groups, which affect its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its potential for DNA interaction and its use in pharmaceutical research.
Eigenschaften
CAS-Nummer |
91377-93-4 |
|---|---|
Molekularformel |
C20H20S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3,4-dibenzyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C20H20S/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)21-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
DDJBGPQXEWCNCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(S1)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


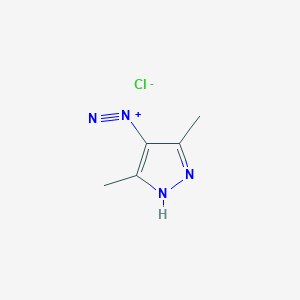

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
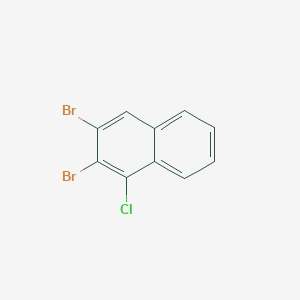
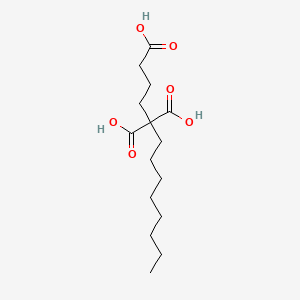
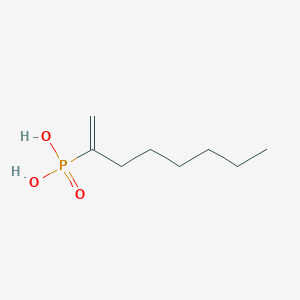
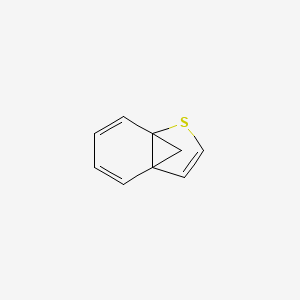
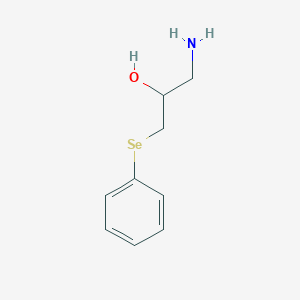
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
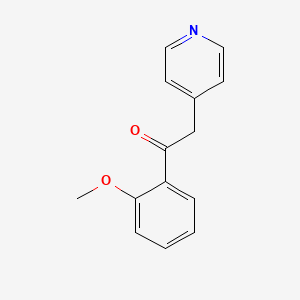
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
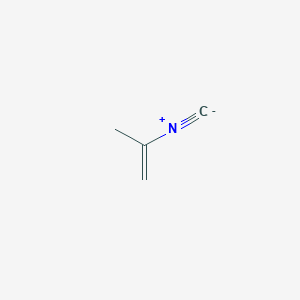
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
